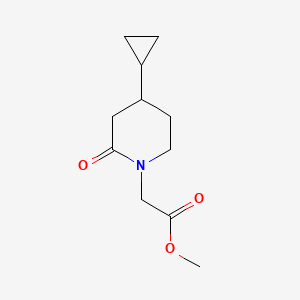

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate

Description

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate is a synthetic organic compound featuring a piperidinone core substituted with a cyclopropyl group at the 4-position and an ester-linked methyl acetate moiety at the 1-position.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate |

InChI |

InChI=1S/C11H17NO3/c1-15-11(14)7-12-5-4-9(6-10(12)13)8-2-3-8/h8-9H,2-7H2,1H3 |

InChI Key |

BMCUPRJYAIZBHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1CCC(CC1=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate typically involves the reaction of cyclopropylamine with ethyl 2-oxoacetate to form an intermediate, which is then cyclized to produce the piperidine ring. The final step involves esterification with methanol to yield the desired compound . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- The 2-oxopiperidinyl moiety offers distinct hydrogen-bonding capabilities compared to imidazole or triazole cores, which may influence binding affinity in biological targets .

Functional Group and Reactivity Analysis

- Cyclopropyl Substituent : Similar to Methyl 2-Chloro-2-cyclopropylideneacetate (), the cyclopropane ring may stabilize transition states in synthesis or modulate lipophilicity .

- 2-Oxopiperidinyl Core: Unlike the 4-aminopiperidine in , the keto group reduces basicity, altering solubility and interaction with biological targets .

Biological Activity

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate, with the CAS number 2059935-47-4, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₁H₁₇N₃O₃

- Molecular Weight : 211.26 g/mol

- CAS Number : 2059935-47-4

- Structure : The compound features a piperidine ring substituted with a cyclopropyl group and an ester functional group.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential pharmacological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. For instance, research on related piperidine derivatives showed significant activity against glioblastoma cells, particularly those with specific metabolic vulnerabilities such as ENO1 deletion .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 2-(4-cyclopropyl-2-oxopiperidin) | U87MG (Glioma) | 10 | |

| Similar Piperidine Derivative | A549 (Lung) | 15 | |

| Another Piperidine Variant | HeLa (Cervical) | 12 |

The proposed mechanism for the anticancer activity of this compound involves the inhibition of specific metabolic pathways critical for cancer cell survival. The cyclopropyl moiety may enhance the lipophilicity and cellular uptake of the compound, facilitating its action within tumor cells .

Case Study 1: Glioblastoma Treatment

A study published in Nature Metabolism examined the effects of similar compounds on glioblastoma models. The researchers found that targeting metabolic pathways with compounds like this compound could lead to reduced tumor growth in ENO1-deleted models. The study emphasized the importance of structural modifications in enhancing selectivity and potency against cancer cells .

Case Study 2: Pharmacokinetics and Bioavailability

In another investigation, pharmacokinetic profiles were evaluated for compounds structurally related to this compound. Results indicated favorable absorption characteristics and a moderate elimination half-life, suggesting potential for oral bioavailability in therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate?

Methodological Answer:

The synthesis typically involves coupling cyclopropyl-containing intermediates with piperidinone derivatives. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using methyl 2-chloro-2-cyclopropylideneacetate as a precursor. Key steps include:

- Step 1: Formation of the cyclopropane moiety via transition-metal-catalyzed reactions (e.g., using Pd or Cu catalysts) .

- Step 2: Functionalization of the piperidin-2-one ring using nucleophilic acyl substitution or reductive amination.

- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation by (e.g., monitoring methyl ester singlet at δ ~3.7 ppm) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural validation employs:

- X-ray crystallography: Bond lengths (e.g., C(8)-C(9) = 1.533 Å) and angles (e.g., C(9)-O(4)-C(15) = 115.69°) confirm stereochemistry and cyclopropane strain .

- NMR spectroscopy: distinguishes carbonyl groups (e.g., piperidinone C=O at ~205 ppm; ester C=O at ~170 ppm). resolves cyclopropane protons as multiplet signals (δ ~1.0–1.5 ppm) .

- Mass spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z calculated for ) .

Advanced: How can computational methods resolve contradictions in thermodynamic stability predictions for this compound?

Methodological Answer:

Discrepancies in stability data (e.g., formation enthalpy, ΔH) arise from varying computational models. To resolve these:

- Step 1: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and compute enthalpy .

- Step 2: Compare with gas-phase experimental data (e.g., from NIST thermochemical tables) .

- Step 3: Use error analysis (e.g., root-mean-square deviations) to identify outliers and refine basis sets or solvation models .

Advanced: What experimental designs are optimal for studying the cyclopropane ring's stability under reactive conditions?

Methodological Answer:

To assess ring stability:

- Design 1: React the compound with electrophiles (e.g., HO/H) and monitor ring-opening kinetics via (loss of cyclopropane signals) .

- Design 2: Perform stress testing under oxidative conditions (e.g., ) and analyze degradation products via LC-MS .

- Design 3: Use X-ray crystallography to compare pre- and post-reaction structures, focusing on bond-angle distortion (e.g., C(8)-C(7)-C(10) angle changes) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported in analogs) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (potential respiratory hazard).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can spectroscopic data resolve ambiguities in stereochemical assignments?

Methodological Answer:

- NOESY NMR: Correlate spatial proximity of protons (e.g., cyclopropane-CH and piperidinone-NH) to confirm axial/equatorial configurations .

- Vibrational Circular Dichroism (VCD): Compare experimental and simulated spectra to assign absolute configuration .

- X-ray Anomalous Dispersion: Use heavy-atom derivatives (e.g., brominated analogs) to enhance crystallographic resolution .

Advanced: What strategies mitigate side reactions during esterification of the piperidinone moiety?

Methodological Answer:

- Strategy 1: Use bulky bases (e.g., DIPEA) to suppress enolization of the 2-oxopiperidine ring .

- Strategy 2: Optimize solvent polarity (e.g., THF vs. DMF) to control nucleophilicity of intermediates.

- Strategy 3: Monitor reaction progress in real-time using inline IR spectroscopy (e.g., C=O stretching at ~1740 cm) .

Basic: What analytical techniques are used to assess purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.